molecular formula C13H26NO7P B5121727 Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate

Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate

Cat. No.: B5121727
M. Wt: 339.32 g/mol
InChI Key: CCUVHULWMCFLHK-UHFFFAOYSA-N
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Description

Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a butanoate backbone with diethoxyphosphorylmethyl and ethoxycarbonylamino functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate typically involves multi-step organic reactions. One common method includes the reaction of a butanoate derivative with diethoxyphosphorylmethyl and ethoxycarbonylamino reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus and carbon atoms.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the diethoxyphosphoryl group to a simpler phosphine derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives.

Scientific Research Applications

Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethoxyphosphoryl and ethoxycarbonylamino groups can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]pentanoate: Similar structure with an additional carbon in the backbone.

    Ethyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]hexanoate: Similar structure with two additional carbons in the backbone.

Uniqueness

Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26NO7P/c1-5-19-13(16)14(10-8-9-12(15)18-4)11-22(17,20-6-2)21-7-3/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUVHULWMCFLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CCCC(=O)OC)CP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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